molecular formula C9H13NO2 B12850062 (R)-4-(1-Amino-3-hydroxypropyl)phenol

(R)-4-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B12850062
M. Wt: 167.20 g/mol
InChI Key: MRJGNRBTXLWPQQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(1-Amino-3-hydroxypropyl)phenol is a chiral compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxypropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxypropyl Group Addition: The hydroxypropyl group is added via a reaction with an appropriate alkylating agent.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-4-(1-Amino-3-hydroxypropyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

®-4-(1-Amino-3-hydroxypropyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxypropyl group enhances its solubility and bioavailability, while the amino group allows for hydrogen bonding and electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective studies and applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1R)-1-amino-3-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2/t9-/m1/s1

InChI Key

MRJGNRBTXLWPQQ-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)O

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.